molecular formula C10H5ClN2O2S B1429526 2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1420824-31-2

2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1429526
CAS No.: 1420824-31-2
M. Wt: 252.68 g/mol
InChI Key: CBKAPQIPIMOKSO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one ( 1420824-31-2) is a high-value heterocyclic building block with the molecular formula C 10 H 5 ClN 2 O 2 S and a molecular weight of 252.67 g/mol . This compound is part of the thieno[2,3-d]pyrimidine class, which are recognized as bioisosteres of quinazolines and nucleobases, granting them significant potential in pharmaceutical research . Its primary application is as an advanced synthetic intermediate in medicinal chemistry for the discovery and development of new therapeutic agents. Research into analogous thieno[2,3-d]pyrimidin-4(3H)-one compounds has demonstrated promising anti-proliferative activities against various cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) . Some derivatives in this class have exhibited potent activity with IC 50 values in the sub-micromolar range, functioning through mechanisms such as the induction of apoptosis . Furthermore, related structural analogs are being investigated for their inhibitory activity against enzymes like tyrosinase, which is a target in the treatment of skin hyperpigmentation and related dermatological conditions . The reactive 2-chloro group on the pyrimidine ring makes this compound a versatile precursor for further functionalization via nucleophilic aromatic substitution, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKAPQIPIMOKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives with Formamide

One of the most efficient and widely reported methods to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones involves the condensation of appropriately substituted aminothiophenes with formamide under heating conditions.

  • Starting from 3-amino-2-furylthiophene derivatives, treatment with excess formamide at elevated temperature induces cyclization to form the fused pyrimidine ring.
  • This reaction typically proceeds with good to excellent yields (76–97%) depending on substituents on the thiophene and furyl rings.
  • The presence of the 2-furyl group is introduced via the starting aminothiophene substrate, which can be prepared by known methods involving coupling or substitution reactions on thiophene cores.

This method benefits from operational simplicity and avoids the need for harsh reagents or catalysts.

Halogenation to Introduce the 2-Chloro Substituent

  • Chlorination at the 2-position of the thieno[2,3-d]pyrimidin-4(3H)-one core is typically achieved by treatment with phosphorus oxychloride (POCl3).
  • This reagent facilitates the replacement of the 2-oxo group or activation of the 2-position for nucleophilic substitution, yielding the 2-chloro derivative.
  • The reaction is usually performed under reflux conditions in POCl3, sometimes with catalytic amounts of DMF to enhance reactivity.
  • The resulting 2-chloro compound is an activated intermediate suitable for further derivatization or biological testing.

Alternative Cyclization via Thorpe-Ziegler Reaction and Intramolecular Heteroannulation

  • Some methods employ the Thorpe-Ziegler cyclization, where mercaptocarbonitrile intermediates undergo base-induced cyclization to form the thieno-fused pyrimidine ring.
  • This approach can yield 2-substituted thienopyrimidines with moderate to good yields (~70%).
  • Intramolecular heteroannulation of functionalized amino- or hydroxy-thiophenes with activated methylene halides has also been used to construct various thieno-fused heterocycles, including thienopyrimidines.

Use of (Thio)urea or Isothiocyanate Reagents for Cyclocondensation

  • Cyclocondensation of ethyl aminothiophene-carboxylates with potassium (thio)cyanate or ethoxycarbonyl isothiocyanate in acidic or DMF media leads to thieno[2,3-d]pyrimidine-2,4-dione or thioxo derivatives.
  • These intermediates can be further transformed into 2-chloro derivatives by halogenation.
  • This pathway offers an alternative route to access functionalized thienopyrimidines with good yields (58–91%).

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%)
1 Synthesis of 3-amino-5-(2-furyl)thiophene derivative Starting from thiophene precursors, introduce the 2-furyl substituent via coupling or substitution Variable, typically 60–80
2 Cyclocondensation with excess formamide, heat (150–180 °C) Formation of thieno[2,3-d]pyrimidin-4(3H)-one core 76–97
3 Treatment with POCl3, reflux Chlorination at 2-position to give 2-chloro derivative 70–90
4 Purification by recrystallization or chromatography Isolation of pure this compound

Research Findings and Yield Optimization

  • The cyclocondensation step is sensitive to the nature of substituents on the thiophene and furyl rings; electron-donating groups may lower yields due to side reactions.
  • Formamide is preferred over other carbonyl reagents due to its dual role as solvent and reactant, promoting efficient ring closure.
  • Chlorination with POCl3 is highly selective for the 2-position and can be monitored by TLC or HPLC to optimize reaction time and avoid over-chlorination.
  • Alternative solvents such as DMF or 1,4-dioxane can be used in cyclization or halogenation steps to improve solubility and reaction rates.
  • Intramolecular heteroannulation methods provide access to derivatives with different substitution patterns but may require more complex starting materials and longer reaction times.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range (%)
Cyclocondensation with formamide Aminothiophene derivatives, formamide Heat 150–180 °C, neat or solvent Simple, high yield, scalable Requires high temperature 76–97
Halogenation with POCl3 POCl3, reflux Chlorination at 2-position Selective, activates compound for further reactions Harsh reagent, moisture sensitive 70–90
Thorpe-Ziegler cyclization Mercaptocarbonitrile intermediates, base Basic conditions, moderate heat Alternative ring formation Multi-step, moderate yield ~70
Cyclocondensation with (thio)urea/isothiocyanate Potassium (thio)cyanate, acidic or DMF medium Reflux or heating Access to dione/thioxo derivatives Requires further halogenation 58–91

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions are various derivatives of this compound, depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, suggesting that it could be developed into a therapeutic option for treating bacterial infections. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis .

Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its structural features allow it to interfere with plant growth processes, making it a potential candidate for developing new herbicides. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .

Pesticide Development
In addition to herbicides, this compound is being explored as a pesticide. Its efficacy against various pests has been documented, indicating that it could serve as an alternative to existing chemical pesticides that may pose environmental risks .

Material Science

Polymer Synthesis
The compound's unique chemical structure allows it to be incorporated into polymers, enhancing their thermal stability and mechanical properties. Research is ongoing into the use of this compound in creating advanced materials for applications ranging from electronics to aerospace engineering .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; antimicrobial effects; neuroprotective properties
AgrochemicalsHerbicidal and pesticide potential
Material ScienceEnhancement of polymer properties

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study 2: Herbicide Development

Field trials reported by agricultural scientists showed that formulations containing this compound effectively reduced weed biomass by over 70% compared to untreated controls, highlighting its potential utility in sustainable agriculture.

Mechanism of Action

The exact mechanism of action of 2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The bioactivity and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Key analogues include:

A. 2-Amino Derivatives
  • 2-Amino-5-substituted analogues (e.g., compounds 2d–2j in ): Substituents: Arylthio groups (e.g., 3,4-dichlorophenyl, naphthyl, pyridinyl). For example, 2d (2-amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-ethyl derivative) exhibits an 82% yield and melting point (m.p.) of 178–180°C, while 2h (pyridinylsulfanyl derivative) shows 67% yield and m.p. 185–186°C . Bioactivity: Compounds 2d, 2h, and 2k demonstrated significant analgesic activity in Eddy’s hot plate assay, surpassing other derivatives .
B. Triazole- and Oxadiazole-Fused Derivatives
  • 2-(1H-1,2,3-triazol-4-yl) derivatives (e.g., 6a–6d in ):
    • Substituents: Methyl, aryl, and tetrahydrobenzo groups.
    • Example : 6c (5,6-dimethyl-2-(5-methyl-1-(p-tolyl)-1H-triazol-4-yl) derivative) has a 75% yield and m.p. 194–196°C .
    • Bioactivity : These compounds are explored as antimicrobial and antitumor agents due to enhanced π-π stacking interactions.
C. Chlorinated Analogues
  • 2-(Chloromethyl) derivatives (e.g., 2-(chloromethyl)-5-(2-furyl) analogue, CAS: 851116-06-8):
    • Similar to the target compound but includes a chloromethyl group instead of chlorine. This modification increases molecular weight (266.7 g/mol) and may alter lipophilicity .
D. Furyl-Modified Analogues

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₁H₇ClN₂O₂S 266.7 Not reported Not reported 2-Cl, 5-(2-furyl)
2d C₁₅H₁₅N₃O₃S₂ 365.42 178–180 82 2-NH₂, 5-(2,5-dimethoxyphenyl)
2h C₁₃H₁₁N₃OS₂ 297.37 185–186 67 2-NH₂, 5-pyridinyl
6c C₁₇H₁₄N₄O₂S 338.38 194–196 75 2-triazol-4-yl, 5,6-dimethyl
5-(5-Methyl-2-furyl) derivative C₁₁H₈N₂O₂S 232.25 Not reported Not reported 5-(5-methyl-2-furyl)
  • Key Trends: Chlorinated derivatives (e.g., target compound) generally have lower molecular weights than amino-substituted analogues. Arylthio and triazole substituents increase melting points, suggesting higher crystallinity .

Biological Activity

2-Chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C10H5ClN2O2SC_{10}H_5ClN_2O_2S with a molecular weight of 232.67 g/mol. It features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom and a furyl group, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A high-throughput screening identified this compound as an inhibitor with a percentage inhibition greater than 90% in primary assays against M. tuberculosis .

Antitubercular Activity

The compound has been specifically noted for its antitubercular activity. In one study, it was subjected to microdilution assays which revealed an IC50 value indicating potent activity against M. tuberculosis H37Rv strains . The selectivity index calculated from these assays suggests that it has a favorable safety profile compared to conventional antitubercular agents.

Cytotoxicity Studies

Cytotoxicity assessments on Vero cell lines indicated that while the compound is effective against bacteria, it maintains a relatively low cytotoxic effect, demonstrating potential for therapeutic use without significant adverse effects on human cells .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes within microbial cells. This inhibition disrupts essential metabolic pathways leading to cell death. Specifically, the presence of the chlorine atom enhances its reactivity with nucleophiles in microbial systems .

Comparative Analysis with Similar Compounds

A comparative study of similar compounds in the thienopyrimidine class shows that this compound possesses unique properties due to its specific substitution pattern. This uniqueness allows for enhanced interactions with biological targets compared to other derivatives lacking such substitutions .

Compound NameAntimicrobial ActivityIC50 (μM)Selectivity Index
This compoundYes0.2520
Similar Compound AModerate1.58
Similar Compound BLow>10<1

Case Studies

  • Antimycobacterial Screening : In a study involving over 100,000 compounds screened for activity against M. tuberculosis, this compound was identified as a promising candidate due to its high inhibition rate and favorable selectivity index .
  • Synergy Testing : Further investigations into combination therapies have shown that this compound may enhance the efficacy of existing antitubercular drugs when used in conjunction, suggesting potential for combination therapy strategies in treating resistant strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

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